N-Hexylaniline

Übersicht

Beschreibung

Molecular Structure Analysis

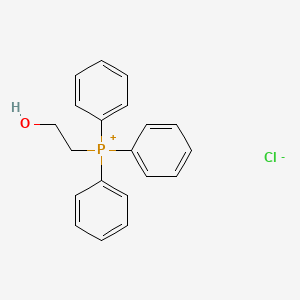

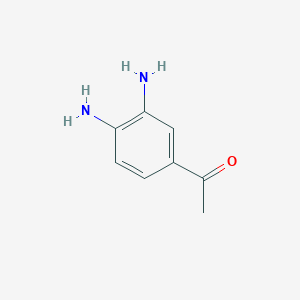

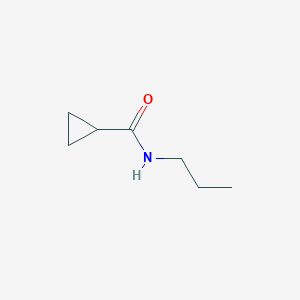

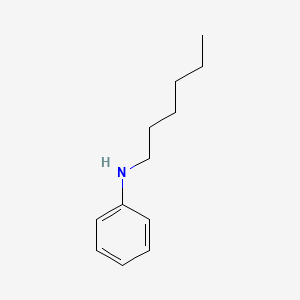

The IUPAC Standard InChI for N-Hexylaniline isInChI=1S/C12H19N/c1-2-3-4-8-11-13-12-9-6-5-7-10-12/h5-7,9-10,13H,2-4,8,11H2,1H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file . Physical And Chemical Properties Analysis

N-Hexylaniline has a density of 0.9±0.1 g/cm3 . Its boiling point is 276.1±9.0 °C at 760 mmHg . The vapor pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 51.5±3.0 kJ/mol . The flash point is 120.7±14.2 °C . The index of refraction is 1.529 . The molar refractivity is 59.0±0.3 cm3 .Wissenschaftliche Forschungsanwendungen

N-Hexylaniline: A Versatile Compound in Scientific Research

N-Hexylaniline, with its chemical formula

C12H19N C_{12}H_{19}N C12H19N

and a molecular weight of 177.2860, is a compound that has found various applications in scientific research . Below is a comprehensive analysis of six unique applications of N-Hexylaniline, each detailed in its own section.Fabrication of Chromatographic Materials: N-Hexylaniline is utilized in the fabrication of reversed-phase/ion-exchange, mixed-mode, monolithic materials for capillary liquid chromatography (LC) . These materials are critical for the separation and analysis of complex mixtures in chemical analysis and pharmaceutical research.

Dye Stuff Intermediate: As a dye stuff intermediate, N-Hexylaniline plays a role in the synthesis of various dyes. Its chemical properties allow it to bind with other compounds to create colorants for textiles, inks, and plastics .

Pharmaceutical Manufacturing: The compound serves as an intermediate in the synthesis of pharmaceuticals. Its structure is conducive to chemical reactions that lead to the formation of active pharmaceutical ingredients .

Nanomaterials Synthesis: N-Hexylaniline can be involved in the synthesis of nanomaterials, particularly metal-decorated nanoparticles. These nanoparticles have significant therapeutic effects in medical science and are used in targeted therapy and diagnostics .

Antimicrobial Applications: Research into metal-supported nanomaterials, which can include N-Hexylaniline derivatives, has shown promise in antimicrobial applications. These materials can combat antibiotic resistance and have potential uses in antibacterial and antifungal treatments .

Safety and Hazards

N-Hexylaniline is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Wirkmechanismus

Target of Action

N-Hexylaniline, also known as 4-n-Hexylaniline , is an organic compound It’s primarily used as an intermediate in the dye and pigment industry , suggesting that its targets could be the molecules involved in these processes.

Biochemical Pathways

Given its use as an intermediate in dye and pigment synthesis , it’s likely involved in the biochemical pathways related to these processes. The downstream effects would depend on the specific compounds it’s synthesized with and the end products of these reactions.

Pharmacokinetics

It’s known that n-hexylaniline is insoluble in water , which could impact its bioavailability and distribution in an organism

Result of Action

As an intermediate in dye and pigment synthesis , its primary effect is likely the formation of these compounds. The specific molecular and cellular effects would depend on the end products of these reactions and their interactions with cellular structures and processes.

Action Environment

The action, efficacy, and stability of N-Hexylaniline can be influenced by various environmental factors. For instance, its solubility in organic solvents suggests that the presence and type of solvent can impact its action and efficacy. Additionally, it should be stored under inert gas (nitrogen or Argon) at 2–8 °C , indicating that temperature and atmospheric conditions can affect its stability.

Eigenschaften

IUPAC Name |

N-hexylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-2-3-4-8-11-13-12-9-6-5-7-10-12/h5-7,9-10,13H,2-4,8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXHJCNSXYDSOFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197146 | |

| Record name | N-Hexylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Hexylaniline | |

CAS RN |

4746-32-1 | |

| Record name | N-Hexylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4746-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hexylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004746321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hexylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Hexylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is N-Hexylaniline primarily studied for in the context of these research papers?

A1: N-Hexylaniline is often investigated as a component of liquid crystals, specifically in the synthesis and characterization of various liquid crystal compounds. Its presence contributes to the unique properties and phase transitions exhibited by these materials. Additionally, N-Hexylaniline has been explored as an extractant for metal ions like Bismuth(III) and Zinc(II) in analytical chemistry. [, , ]

Q2: What are some specific liquid crystal compounds synthesized using N-Hexylaniline, and what interesting phases do they exhibit?

A2: Several compounds incorporating N-Hexylaniline have been synthesized, including N-(4-n-pentyloxybenzylidene)-4-n-hexylaniline (50.6) and N-(4-n-octyloxybenzylidene) p-n-decylaniline (80.10). [, ] These compounds display various smectic phases, such as smectic A, smectic B, smectic C, smectic F, and smectic G, showcasing a range of order and fluidity depending on temperature. [, ] Interestingly, 50.6 exhibits an unusual sequence of smectic phases (SB, SF, SG) with increasing temperature, transitioning from a more ordered to a less ordered and back to a more ordered state. []

Q3: How is N-Hexylaniline used in the extraction and separation of metal ions?

A3: N-Hexylaniline acts as a liquid ion exchanger in solvent extraction processes. For example, when dissolved in xylene, it effectively extracts Bismuth(III) from thiocyanate and sulfuric acid solutions. [] Similarly, it extracts Zinc(II) under specific conditions. [] The extracted metal ions can then be stripped from the organic phase for further analysis.

Q4: What is the molecular formula and weight of N-Hexylaniline?

A4: The molecular formula of N-Hexylaniline is C12H19N, and its molecular weight is 177.29 g/mol.

Q5: Are there any spectroscopic data available for N-Hexylaniline?

A5: While the provided abstracts don't delve into specific spectroscopic details for N-Hexylaniline alone, compound 1 (4-carboxybenzylidene-4′-hexylaniline) in reference [] provides 1H NMR and 13C NMR data, which can give insights into the structure and properties of related aniline derivatives.

Q6: How does the structure of N-Hexylaniline relate to its function in liquid crystals?

A6: The structure of N-Hexylaniline, with its rigid aromatic ring and flexible alkyl chain, contributes to its liquid crystal properties. The aromatic ring provides rigidity and promotes alignment with neighboring molecules, while the flexible chain allows for fluidity and movement within the liquid crystal phases. [] The length of the alkyl chain can significantly impact the types of smectic phases observed and their transition temperatures. []

Q7: Has computational chemistry been employed in studying N-Hexylaniline or its derivatives?

A7: Yes, Density Functional Theory (DFT) calculations have been used to study the molecular structure, frontier orbitals, and electronic properties of organometallic Palladium(II) and Platinum(II) complexes containing a Schiff base ligand derived from N-Hexylaniline and 2-hydroxy-4-n-hexyloxybenzaldehyde. [] These calculations provided insights into the photoconductivity of these complexes.

Q8: Have there been studies on the environmental impact or degradation of N-Hexylaniline?

A8: The provided abstracts do not offer information on the environmental impact or degradation pathways of N-Hexylaniline. This aspect would require further investigation.

Q9: What analytical techniques are commonly used to characterize and quantify N-Hexylaniline and its related compounds?

A9: Common techniques include:

- Nuclear Magnetic Resonance (NMR) spectroscopy: Used to determine the structure and purity of synthesized compounds. []

- Differential Scanning Calorimetry (DSC): Used to study phase transitions and their associated enthalpy changes in liquid crystals. [, , , ]

- Polarized Optical Microscopy: Used to visually observe the different liquid crystal phases and their textures. [, ]

- Density measurements (Dilatometry): Used to determine density changes associated with phase transitions and calculate thermodynamic parameters. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.